molecular formula C9H6N2O B11917563 5H-Pyrrolo[3,4-f]benzoxazole CAS No. 27666-39-3

5H-Pyrrolo[3,4-f]benzoxazole

Cat. No.: B11917563
CAS No.: 27666-39-3
M. Wt: 158.16 g/mol
InChI Key: SYMWRHJOEIJOAF-UHFFFAOYSA-N
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Description

5H-Oxazolo[4,5-f]isoindole is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by a fused ring system that includes an oxazole ring and an isoindole ring, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Oxazolo[4,5-f]isoindole typically involves the annelation of the oxazole moiety to the isoindole ring. One common method includes the cyclization of α-iminonitriles or α-imino esters with acrylates, catalyzed by rhodium (III) complexes . This reaction proceeds through the formation of intermediate imino esters, followed by cyclization to yield the desired isoindole derivatives.

Industrial Production Methods: While specific industrial production methods for 5H-Oxazolo[4,5-f]isoindole are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5H-Oxazolo[4,5-f]isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce partially or fully hydrogenated isoindole derivatives.

Scientific Research Applications

Antimicrobial Activity

5H-Pyrrolo[3,4-f]benzoxazole derivatives have shown promising antimicrobial properties. Recent studies have synthesized various derivatives that exhibit significant antibacterial and antifungal activities against a range of pathogens.

  • Synthesis and Screening : A series of novel derivatives were synthesized and evaluated for their antimicrobial activity. For instance, compounds derived from 5H-pyrrolo[1,2-a]imidazole demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentrations (MIC) of these compounds ranged from 4 to 32 µg/mL, indicating their potential as effective antimicrobial agents.
  • Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects is primarily through disrupting bacterial cell membrane integrity, which is a characteristic feature of quaternary ammonium compounds . This mode of action is advantageous as it does not contribute to the development of antimicrobial resistance.

Anticancer Properties

The anticancer potential of this compound derivatives has been explored extensively. These compounds have been evaluated for their efficacy against various cancer cell lines.

  • Inhibitory Effects on Cancer Cell Lines : Recent research highlighted the synthesis of benzoxazole-based compounds that showed significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) . One compound demonstrated an IC50 value of 0.0554 µM against VEGFR-2 kinase, outperforming established drugs like sorafenib.
  • Structure-Activity Relationship (SAR) : The SAR studies indicated that modifications on the benzoxazole ring could enhance the anticancer activity. For example, unsubstituted benzoxazoles exhibited higher potency compared to their substituted counterparts . This insight is crucial for designing more effective anticancer agents based on this scaffold.

Neuroprotective Applications

The neuroprotective effects of this compound derivatives are being investigated in the context of neurodegenerative diseases such as Alzheimer’s disease.

  • Potential Therapeutic Agents : Compounds based on this structure have been tested for their ability to inhibit pathological processes associated with neurodegeneration. For instance, certain derivatives have shown promise in modulating pathways involved in oxidative stress and inflammation, which are critical in neurodegenerative conditions .
  • Case Studies : Research has demonstrated that specific derivatives can protect neuronal cells from apoptosis induced by toxic agents, highlighting their potential as therapeutic candidates for neuroprotection .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound IDPathogenMIC (µg/mL)Activity Type
6cStaphylococcus aureus4Antibacterial
10bEscherichia coli32Antibacterial
11Klebsiella pneumoniae16Antifungal

Table 2: Anticancer Activity Against Human Cell Lines

Compound IDCell LineIC50 (µM)Activity Type
8dMCF-72.79Anticancer
8eHCT1163.40Anticancer
8aHepG20.0554VEGFR-2 Inhibition

Mechanism of Action

The mechanism of action of 5H-Oxazolo[4,5-f]isoindole involves its interaction with molecular targets such as tubulin. By inhibiting tubulin polymerization, the compound disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is particularly effective in overcoming multidrug resistance in cancer therapy.

Comparison with Similar Compounds

Uniqueness: 5H-Oxazolo[4,5-f]isoindole is unique due to its specific ring fusion pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds, making it a valuable tool in cancer research and therapy.

Biological Activity

5H-Pyrrolo[3,4-f]benzoxazole is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

This compound consists of a fused pyrrole and benzoxazole ring system, which contributes to its unique chemical properties. The structural characteristics are significant for its interaction with biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit substantial antibacterial and antifungal properties. A study synthesized several derivatives that were tested against various bacterial strains:

  • Tested Bacteria :
    • Staphylococcus aureus (Gram-positive)
    • Escherichia coli (Gram-negative)
    • Klebsiella pneumoniae (Gram-negative)
    • Acinetobacter baumannii (Gram-negative)

The derivatives displayed minimum inhibitory concentrations (MIC) as low as 4 μg/mL against some strains, indicating potent antibacterial activity. However, it was noted that some compounds also exhibited cytotoxic effects on mammalian cells, suggesting a need for careful evaluation of their therapeutic index .

CompoundMIC (μg/mL)Activity Type
6c4Antibacterial
78Antifungal
8>100Low activity

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated extensively. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines:

  • Cancer Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)

In vitro assays revealed that certain derivatives significantly inhibited cell proliferation, with IC50 values indicating effective doses for cancer treatment. For instance, one derivative demonstrated an IC50 value of approximately 10 μM against MCF-7 cells .

Cell LineIC50 (μM)Observed Effect
MCF-710Significant growth inhibition
A54915Moderate inhibition
HepG220Low inhibition

The mechanism by which this compound exerts its biological effects is linked to its ability to interact with various molecular targets. For example:

  • Cytotoxicity Mechanism : The compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways.
  • Antimicrobial Mechanism : The antibacterial action is believed to stem from disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • Study on Antibacterial Activity : In a recent study, several new derivatives were synthesized and evaluated for their antibacterial properties. The results indicated that while some compounds had excellent antibacterial activity, they also showed hemolytic activity against human red blood cells, raising concerns about their safety profile .
  • Anticancer Evaluation : Another investigation focused on the anticancer properties of pyrrole-based compounds. The study reported significant cytotoxic effects on multiple cancer cell lines, highlighting the potential for developing new anticancer agents based on this scaffold .

Properties

CAS No.

27666-39-3

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

5H-pyrrolo[3,4-f][1,3]benzoxazole

InChI

InChI=1S/C9H6N2O/c1-6-3-10-4-7(6)2-9-8(1)11-5-12-9/h1-2,4-5H,3H2

InChI Key

SYMWRHJOEIJOAF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC3=C(C=C2C=N1)OC=N3

Origin of Product

United States

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